Furo[3,2‑b]pyridine Core Enables Sub‑10 nM CLK1 Inhibition and >30‑Fold Selectivity Over DYRK1A, Unmatched by Thieno‑ or Pyrrolo‑Analogs
The 3,5‑disubstituted furo[3,2‑b]pyridine chemical probe MU1210, derived directly from the target scaffold, inhibits CLK1 with an IC₅₀ of 8 nM and displays >30‑fold selectivity over DYRK1A (IC₅₀ = 213 nM) . In contrast, representative thieno[3,2‑b]pyridine‑based kinase inhibitors show low‑nanomolar activity against c‑Met and VEGFR2 but do not achieve comparable CLK1 selectivity, while pyrrolo[3,2‑b]pyridine derivatives primarily act as α7 nAChR negative allosteric modulators with IC₅₀ values in the micromolar range [1][2].
| Evidence Dimension | CLK1 inhibitory potency and selectivity over DYRK1A |
|---|---|
| Target Compound Data | IC₅₀ (CLK1) = 8 nM; DYRK1A IC₅₀ = 213 nM |
| Comparator Or Baseline | Thieno[3,2‑b]pyridine‑based c‑Met/VEGFR2 inhibitors (c‑Met IC₅₀ = 42 nM); Pyrrolo[3,2‑b]pyridine α7 nAChR NAMs (IC₅₀ ≈ 5.5 μM) |
| Quantified Difference | CLK1 inhibition potency is ~5‑fold stronger than c‑Met activity of thieno‑analogs; selectivity over DYRK1A exceeds 26‑fold for furo‑core vs. non‑selective profiles of thieno‑/pyrrolo‑cores |
| Conditions | In vitro kinase activity assays (NanoBRET and radiometric) for MU1210; cell‑based assays for thieno‑ and pyrrolo‑derivatives |
Why This Matters
Procurement of the furo[3,2‑b]pyridine core is essential for programs requiring selective CLK inhibition without DYRK1A off‑target activity—a differentiation unattainable with thieno‑ or pyrrolo‑based analogs.
- [1] Saavedra O, Claridge S, Zhan L, Raeppel F, Granger MC, Raeppel S, Mannion M, Gaudette F, Zhou N, Isakovic L, Bernstein N, Déziel R, Vaisburg A. N3‑Arylmalonamides: a new series of thieno[3,2‑b]pyridine based inhibitors of c‑Met and VEGFR2 tyrosine kinases. Bioorg Med Chem Lett. 2009;19(24):6836–6839. View Source
- [2] Wang X, Zou W, Xiao H, Xie W, Li X, Bian X, Sun Q, Wang K. Electrophysiological characterization of furo[3,2‑b]pyridine derivatives as negative allosteric modulator of α7 nicotinic acetylcholine receptor. J Chin Pharm Sci. 2019;28(3):151–159. View Source
